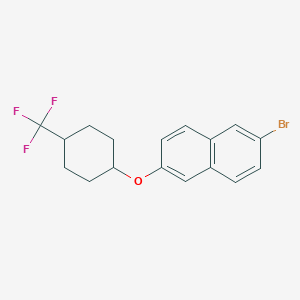

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene

Description

Properties

Molecular Formula |

C17H16BrF3O |

|---|---|

Molecular Weight |

373.2 g/mol |

IUPAC Name |

2-bromo-6-[4-(trifluoromethyl)cyclohexyl]oxynaphthalene |

InChI |

InChI=1S/C17H16BrF3O/c18-14-5-1-12-10-16(6-2-11(12)9-14)22-15-7-3-13(4-8-15)17(19,20)21/h1-2,5-6,9-10,13,15H,3-4,7-8H2 |

InChI Key |

UBOMXYQNCRGKBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)OC2=CC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Debromination Strategy

- A widely recognized method involves bromination of a 2-substituted naphthalene to give a dibromo intermediate, followed by selective debromination to yield the 2-bromo-6-substituted naphthalene.

- For example, bromination of 2-methoxynaphthalene in acetic acid solution produces 1,6-dibromo-2-methoxynaphthalene, which is then treated with metallic iron powder or chips to selectively remove one bromine atom, yielding 2-methoxy-6-bromonaphthalene with high yield (often above 70%) under mild conditions (30-60 °C).

- This "bromo-debromo" method is advantageous due to its simplicity, mild reaction conditions, and one-pot operation without intermediate isolation.

Diazotization and Thermal Decomposition

- Another approach for preparing 2-bromo-6-substituted naphthalene derivatives involves diazotization of 6-bromo-2-naphthylamine followed by thermal decomposition of the diazonium salt.

- For example, 6-bromo-2-naphthylamine is converted to its diazonium salt using sodium nitrite in acidic medium, then reacted with fluoroboric acid to form a fluoroborate diazonium salt.

- Thermal decomposition at around 135 °C releases boron trifluoride gas and yields 2-bromo-6-fluoronaphthalene with a yield of approximately 56%.

- This method is industrially relevant for producing halogenated naphthalene intermediates with high purity.

Integrated Synthetic Route Proposal

Based on the above methods, a plausible synthetic sequence to prepare 2-bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is as follows:

Experimental Data and Yields from Related Compounds

Notes on Reaction Challenges and Industrial Considerations

- The bromination-debromination sequence offers a high degree of regioselectivity and is industrially scalable due to mild conditions and inexpensive reagents.

- Diazotization methods require careful handling of diazonium salts and generation of boron trifluoride gas, necessitating robust equipment.

- Nucleophilic aromatic substitution on bromonaphthalene derivatives may require high temperatures and strong bases due to the relatively low reactivity of aromatic bromides.

- Transition metal-catalyzed coupling methods can improve yields and selectivity but may increase cost due to catalyst and ligand requirements.

- The trifluoromethyl group imparts electron-withdrawing properties that can influence reactivity and require optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be utilized.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

2-Bromo-6-(p-Tolyl)Naphthalene (5k)

- Structure : Bromine at the 2-position; p-tolyl (methyl-substituted phenyl) group at the 6-position.

- Synthesis : Prepared via transition-metal-free oxidative cross-coupling of tetraarylborates, using nBuLi and Bobbitt’s salt in MeCN .

- Key Differences :

- The p-tolyl group lacks the electron-withdrawing trifluoromethyl and the steric bulk of the cyclohexyl ring, leading to distinct electronic and steric profiles.

- Lower molecular weight (C₁₇H₁₃Br, ~305.2 g/mol) compared to the target compound (C₁₇H₁₆BrF₃O, ~373.2 g/mol).

- Applications: Primarily used in materials science for constructing biaryl frameworks.

2-Benzyloxy-1-Bromo-6-Methoxynaphthalene

8-Bromo-4-Ethyl-2-Hydroxy-5,2-Dihydro-4-Oxa-3-Aza-Cyclobuta[b]Naphthalene-6-One

2-Bromo-6-(2-Methylbutoxy)Naphthalene

- Structure : Branched 2-methylbutoxy group at the 6-position.

- Properties :

- Applications : Used in liquid crystal and polymer research due to its flexible side chain.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl) increase stability toward nucleophilic substitution but reduce reactivity in Suzuki-Miyaura couplings compared to electron-donating groups (e.g., methoxy) .

- Bulky substituents (e.g., cyclohexyloxy) enhance steric hindrance, influencing regioselectivity in further reactions.

Synthetic Flexibility :

- Bromine at the 2-position is more reactive than at the 1- or 8-positions due to reduced steric hindrance and favorable orbital alignment .

Biological Relevance :

- Compounds with aryl ether linkages (e.g., benzyloxy, cyclohexyloxy) show improved bioavailability compared to ester or amide derivatives .

Biological Activity

2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene is a compound of interest due to its unique structural features, including a bromine atom and a trifluoromethyl group. The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological applications.

- Chemical Formula : CHBrFO

- Molecular Weight : 373.208 g/mol

- LogP : 6.1022 (indicates high lipophilicity)

- Polar Surface Area (PSA) : 9.23 Ų

Biological Activity Overview

The biological activity of 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene has been investigated for its effects on various biological targets, including enzymes and cellular pathways.

Enzyme Inhibition

Studies have shown that the compound exhibits inhibitory effects on several enzymes, which are crucial in various metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 10.4 |

| Butyrylcholinesterase (BChE) | Competitive | 7.7 |

| Cyclooxygenase-2 (COX-2) | Moderate | Not specified |

| Lipoxygenase-5 (LOX-5) | Moderate | Not specified |

The presence of the trifluoromethyl group enhances the compound's ability to interact with these enzymes, likely through hydrogen bonding and halogen interactions, contributing to its biological efficacy .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound against cancer cell lines, specifically the MCF-7 breast cancer cell line and Hek293-T cells. The results indicated moderate cytotoxicity, suggesting potential applications in cancer therapy.

Case Studies

-

Study on Cholinesterase Inhibition :

A study evaluated several derivatives of naphthalene compounds, including 2-Bromo-6-(4-trifluoromethyl-cyclohexyloxy)-naphthalene, for their ability to inhibit cholinesterases. The compound demonstrated significant inhibition, with IC50 values comparable to known inhibitors . -

Anti-inflammatory Activity :

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages. While specific data for this compound is limited, it is hypothesized that it may exhibit similar activity due to its structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.